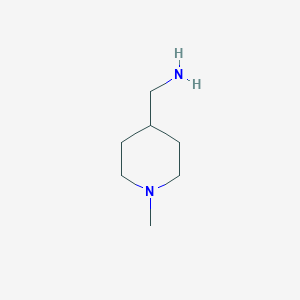

(1-Methylpiperidin-4-yl)methanamine

Cat. No. B049127

Key on ui cas rn:

7149-42-0

M. Wt: 128.22 g/mol

InChI Key: AGTPSAZJSOQXHJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

A 100 mL round bottom flask was charged with a magnetic stir bar, toluene (17.45 mL), 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine hydrochloride (550 mg, 1.57 mmol) (EN02141-06), Pd2dba3 (144 mg, 0.16 mmol), 2'-(dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine (185 mg, 0.47 mmol),sodium tert-butoxide (604 mg, 6.28 mmol), and (1-methylpiperidin-4-yl)methanamine (302 mg, 2.36 mmol). The mixture was degassed with argon, the vessel fitted with a reflux condenser, and then placed in an oil bath heated to 110 °C with stirring for 16 h. The mixture was cooled to rt, pre-absorbed onto silca gel (~ 10 g) and purified on silica gel (80 g) using MeOH/DCM (1:3) as eluent to afford the title compound, .N-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine (391 mg, 55.6 %) as an off white solid. 110 mg of this pure free base was dissolved in anhydrous MeOH and 32 uL of conc. H2SO4 were added. The mixture was stirred for 10 min. ar rt before being conc. in vacuo. The crude solids were triturated with diethyl ether and collected via vacuum filtration to afford the title compound as its bis(bisulfate).

Quantity

0.00157 mol

Type

reactant

Reaction Step Four

Quantity

0.000471 mol

Type

catalyst

Reaction Step Five

Quantity

0.000157 mol

Type

catalyst

Reaction Step Five

Yield

55.56%

Identifiers

|

CUSTOM

|

139

|

reaction index

|

NAME

|

1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.00628 mol

|

|

Type

|

reagent

|

|

Smiles

|

CC(C)(C)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.0175 L

|

|

Type

|

solvent

|

|

Smiles

|

CC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0.00236 mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCC(CC1)CN

|

Step Four

|

Name

|

|

|

Quantity

|

0.00157 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl.Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0.000471 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

|

|

Name

|

|

|

Quantity

|

0.000157 mol

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 55.56% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |